2-(4-chlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group and a naphthylmethylidene group
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenol and naphthaldehyde.
Formation of Intermediate: 4-chlorophenol is reacted with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid.
Hydrazide Formation: The 2-(4-chlorophenoxy)acetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with naphthaldehyde under acidic conditions to yield 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide can be compared with similar compounds such as:
2-(4-Chlorophenoxy)acetic acid: This compound is a simpler analog and is used as a plant growth regulator.
Naphthylmethylidene derivatives: These compounds share the naphthylmethylidene group and are studied for their biological activities.
Hydrazones: Compounds with hydrazone functional groups are widely studied for their antimicrobial and anticancer properties.
This detailed article provides a comprehensive overview of 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H15ClN2O2 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-10-17(11-9-16)24-13-19(23)22-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI Key |
NLTQCYJYHXVGPC-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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